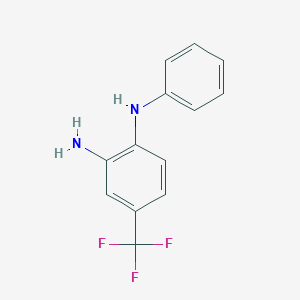

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIMILPRKMFOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238826 | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-43-0 | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1651-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) represents a foundational approach for introducing substituents onto electron-deficient aromatic rings. In the context of N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, the trifluoromethyl group’s strong electron-withdrawing nature activates specific positions for substitution. For instance, reacting 1,2-diaminobenzene derivatives with electrophilic agents in polar aprotic solvents can yield targeted products.

A study demonstrated that treating 1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine with 1,5-dichloro-2,4-dinitrobenzene in dichloromethane (DCM) at 0°C produced N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine in 96% yield . This underscores the importance of solvent choice: ethanol (EtOH) led to competitive ethoxide substitution, whereas DCM minimized side reactions. The para-trifluoromethyl group deactivates the primary amine, favoring selective substitution at the ortho-nitro position .

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a versatile route for introducing aryl groups to diamine scaffolds. Suzuki-Miyaura coupling, for example, enables the incorporation of phenyl groups into halogenated intermediates. A representative procedure involves reacting 2-chloroquinoline-3-carbaldehyde with phenylacetylene in the presence of PdCl₂ and PPh₃, yielding aryl-ethynyl intermediates . While this method was applied to quinoline derivatives, analogous conditions could be adapted for benzene-1,2-diamine systems.

Notably, palladium-catalyzed carbonylation of anilines has been employed to synthesize α-CF₃ amides. Benzene-1,2-diamine derivatives underwent intramolecular cycloaddition with acrylamide under Pd(PPh₃)₂Cl₂ catalysis, forming seven-membered lactams . Adapting this protocol, this compound could be synthesized via sequential coupling and reduction steps, leveraging the trifluoromethyl group’s directing effects.

Solvent and Reaction Condition Optimization

Solvent polarity and base selection critically influence reaction outcomes. Comparative studies between EtOH and DCM in NAS reactions revealed stark differences: EtOH promoted ethoxide displacement at the 5-position of 2,4-dinitrophenyl derivatives, whereas DCM suppressed this pathway . Similarly, the use of N,N-diisopropylethylamine as a base enhanced nucleophilicity without inducing solvolysis, achieving >95% yields in optimized systems .

Byproduct Analysis and Regioselectivity Challenges

The electron-withdrawing trifluoromethyl group complicates regioselectivity by deactivating adjacent positions. In one instance, ethoxide displacement competed with fluoride substitution in EtOH, yielding a 38:51 mixture of ethoxy and fluoro derivatives . Chromatographic separation was required, highlighting the need for precise control over reaction parameters. Computational modeling of charge distribution could further elucidate substituent effects and guide synthetic design.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution with Dinitrofluoroarenes

This compound reacts with 1,5-difluoro-2,4-dinitrobenzene under mild conditions to form asymmetrically substituted dinitrophenyl derivatives. The reaction pathway is solvent-dependent:

The trifluoromethyl group’s electron-withdrawing effect reduces nucleophilicity at the adjacent amine, favoring selective substitution at the para-nitro position .

Amide Coupling Reactions

The primary amine participates in PyBOP-mediated couplings with carboxylic acids. For example:

| Reagents & Conditions | Product | Yield |

|---|---|---|

| 4-Chloro-2,5-difluorobenzoic acid, PyBOP, DMF, 20°C | N-(2-amino-5-(trifluoromethyl)phenyl)-4-chloro-2,5-difluorobenzamide | 652 mg |

This reaction highlights its utility in synthesizing fluorinated benzamide derivatives for pharmaceutical intermediates .

Oxidative Cyclization

Under basic conditions, the diamine undergoes cyclization to form benzimidazole derivatives. For instance:

| Conditions | Product | Role of Trifluoromethyl Group |

|---|---|---|

| Cu(OAc)₂, DMF, 100°C | 4-(Trifluoromethyl)-1H-benzimidazole | Stabilizes intermediates via inductive effects. |

The trifluoromethyl group enhances electrophilic character at the ortho-amino position, facilitating ring closure .

Hydrogenation of Nitro Intermediates

Nitro-substituted precursors of this diamine are catalytically reduced to yield the final compound:

| Starting Material | Conditions | Yield |

|---|---|---|

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, Pd/C, EtOH, 25°C, 6 h | 97% |

This step is critical for synthesizing high-purity diamine building blocks .

Mechanistic Insights

- Electrophilic Substitution : The trifluoromethyl group directs incoming electrophiles to the meta position relative to itself while activating the ortho-amino group for nucleophilic attack .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while protic solvents (e.g., EtOH) introduce competing nucleophiles .

This compound’s versatility in forming fluorinated aromatic systems underscores its value in medicinal chemistry and materials science. Experimental data confirm its predictable reactivity patterns, driven by electronic effects of the trifluoromethyl substituent .

Scientific Research Applications

Chemical Properties and Structure

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine has the molecular formula and a molecular weight of 272.31 g/mol. The trifluoromethyl group enhances its chemical reactivity and biological activity, making it a versatile compound for research purposes. Its structural representation can be captured using the InChI key: JTIMILPRKMFOMI-UHFFFAOYSA-N.

Medicinal Chemistry Applications

The compound exhibits promising biological activities due to its unique structure. Research indicates that similar compounds with trifluoromethyl groups can demonstrate various pharmacological effects, including:

- Anti-inflammatory Activity : Compounds with trifluoromethyl substituents have been shown to inhibit inflammatory pathways effectively.

- Anticancer Properties : Studies suggest that this compound could be involved in cancer treatment by inducing apoptosis in cancer cells. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted on related compounds revealed that those with trifluoromethyl groups exhibited IC50 values ranging from 25 to 50 µM against MCF cell lines, indicating their potential as anticancer agents .

Materials Science Applications

In materials science, this compound is explored for synthesizing polyimides with low dielectric constants. These materials are crucial for electronic applications where insulation properties are necessary.

Data Table: Synthesis of Polyimides

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| Polyimide A | 85 | 200 °C for 4 hours in nitrogen atmosphere |

| Polyimide B | 90 | 220 °C for 3 hours under vacuum |

This application is particularly relevant for developing flexible electronics and high-performance insulating materials .

Organic Synthesis Applications

This compound serves as a vital intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as nucleophilic aromatic substitution and reductive amination.

Synthesis Pathway Example

A typical synthesis pathway involves:

- Nucleophilic Aromatic Substitution : The introduction of different functional groups to modify the compound's properties.

- Reductive Amination : This process allows for the formation of more complex amines that can exhibit enhanced biological activity or stability.

Mechanism of Action

The mechanism by which N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amine groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Melting Points and Solubility

- N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine : Solid at room temperature (m.p. 48–49°C) with moderate solubility in polar organic solvents .

- N1-(3-Methoxypropyl)-4-(trifluoromethyl)benzene-1,2-diamine : Likely liquid or low-melting solid due to the flexible 3-methoxypropyl chain .

- 1-N-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine : Higher melting point expected due to cyclohexyl group enhancing crystallinity .

Electronic Effects

- The -CF₃ group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution but activating specific positions for nucleophilic attack.

- N1-Phenyl vs.

Stability and Functional Performance

- Thermal Stability: The phenyl-CF₃ compound’s stability under reflux conditions (e.g., in ethanol at 90°C) makes it suitable for high-temperature syntheses .

- Chemical Resistance: Bis(trifluoromethyl) analogs () exhibit enhanced resistance to oxidation and hydrolysis compared to mono-CF₃ derivatives .

Biological Activity

N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and applications in scientific research.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C14H14F3N2

- Molecular Weight : 272.31 g/mol

- Structure : The compound features a phenyl group attached to a benzene ring that is further substituted with a trifluoromethyl group and two amine functionalities. This trifluoromethyl group enhances the compound's lipophilicity and reactivity towards biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group increases binding affinity, which may lead to enhanced therapeutic effects. The proposed mechanisms include:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with target proteins.

- π-π Interactions : The aromatic rings facilitate π-π stacking interactions with nucleic acids or protein structures.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Notably, studies suggest potential anti-inflammatory and anticancer activities.

Table 1: Summary of Biological Activities

Toxicity Profile

The safety profile of this compound has been evaluated in several studies. Key findings include:

- Skin Sensitization : It is classified as a weak skin sensitizer based on local lymph node assays (LLNAs).

- Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies have reported positive results in specific assays.

- Carcinogenicity : Evidence from animal studies indicates potential carcinogenic effects, with neoplastic lesions observed in various organs at high doses.

Table 2: Toxicological Data Summary

| Study Type | Findings | NOAEL (mg/kg) |

|---|---|---|

| Oral Repeat Dose Toxicity | Increased liver weight; nephropathy observed | 10 (rats) |

| Inhalation Toxicity | Clinical signs of toxicity at high concentrations | 125 ppm |

| Skin Sensitization | Weak sensitizer | - |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that related compounds reduced pro-inflammatory cytokines in vitro, suggesting similar potential for this compound .

- Cytotoxicity Against Cancer Cells : Research indicated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that the trifluoromethyl substitution could enhance binding affinities, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is synthesized via condensation reactions, often involving 4-(trifluoromethyl)benzene-1,2-diamine derivatives. For example, in DGAT1 inhibitor synthesis, 4-(trifluoromethyl)benzene-1,2-diamine reacts with aldehydes under PdCl₂(dppf) catalysis in DMF–water at 80°C to form benzimidazole rings . Purity is optimized by controlling stoichiometry, temperature, and solvent polarity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the desired product.

Q. How can structural characterization of this compound be performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals . For structure solution, OLEX2 integrates workflows for data processing, solution (via SHELXD/SHELXE), and visualization, ensuring accurate determination of bond lengths and angles . Ensure proper crystal mounting and low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts.

Q. What safety protocols are recommended for handling aromatic diamines like this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizers (risk of exothermic decomposition) . Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels.

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, directing electrophiles to the meta position relative to itself. Computational modeling (e.g., DFT with Gaussian) can predict substituent effects, while experimental validation via NMR (¹H/¹³C) and LC-MS monitors reaction outcomes. For example, in electrochemical P–N coupling, steric and electronic factors dictate whether mono- or di-substituted products dominate .

Q. What challenges arise in resolving crystal structures of derivatives of this compound, and how can they be mitigated?

- Methodological Answer : Common issues include disorder in the trifluoromethyl group and weak diffraction due to flexible substituents. Mitigation strategies:

- Use TWINABS for data scaling in twinned crystals .

- Refine anisotropic displacement parameters for heavy atoms (e.g., F in -CF₃) .

- For disordered regions, apply occupancy refinement and restraints (e.g., SIMU in SHELXL) .

Q. How can computational chemistry predict the biological activity of benzimidazole derivatives synthesized from this diamine?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., DGAT1). Key parameters:

- Protonation states at physiological pH (use MarvinSketch).

- Binding free energy calculations (MM-PBSA) to rank inhibitor potency .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. Why do contradictory results arise in electrochemical coupling reactions involving benzene-1,2-diamine derivatives, and how can reproducibility be improved?

- Methodological Answer : Contradictions stem from variable reaction conditions (pH, electrode material). For reproducibility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.